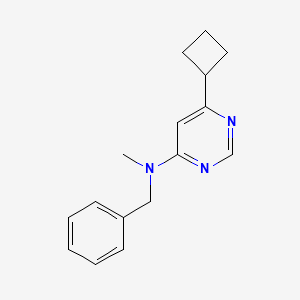

![molecular formula C21H29N5 B6445992 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640979-04-8](/img/structure/B6445992.png)

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, also known as 4-MEPP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. 4-MEPP is a heterocyclic compound with a piperazine ring and a pyrimidine ring connected by a methylene bridge. It has been used in a variety of laboratory experiments, ranging from drug synthesis to biochemical and physiological studies.

Scientific Research Applications

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has a number of potential applications in the scientific community. It has been used as a model compound to study the structure and reactivity of heterocyclic compounds, as a starting material for the synthesis of other organic compounds, and as a tool to study the mechanism of action of drugs. In addition, 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has been used in biochemical and physiological studies to investigate the effects of certain drugs on cellular processes and to study the structure and function of proteins.

Mechanism of Action

Target of Action

The primary targets of the compound “4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” are currently unknown. This compound is structurally similar to 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone . .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been shown to have diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects Therefore, this compound could potentially affect multiple biochemical pathways

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its efficacy and safety profile.

Future Directions

The potential applications of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine are still being explored. It has been used in a variety of laboratory experiments, but its mechanism of action is not fully understood. In the future, more research will be done to gain a better understanding of the biochemical and physiological effects of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine and to identify new potential applications. Additionally, further research will be done to explore the potential of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine as a drug and to develop more efficient methods for its synthesis. Finally, research will be done to investigate the potential of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine as a tool for studying protein structure and function.

Synthesis Methods

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods, including the condensation of piperazine and pyrimidine derivatives, the reaction of piperazine and pyrimidine derivatives with aldehydes, and the reaction of piperazine and pyrimidine derivatives with acetylenes. The most common method involves the condensation of piperazine and pyrimidine derivatives, which can be achieved by the reaction of piperazine and pyrimidine derivatives with aldehydes or acetylenes. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from room temperature to 100°C. The reaction is usually complete within a few hours and yields a white solid product.

properties

IUPAC Name |

4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5/c1-18-17-20(23-21(22-18)26-10-5-6-11-26)25-15-13-24(14-16-25)12-9-19-7-3-2-4-8-19/h2-4,7-8,17H,5-6,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNNSFWGBIWGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)

![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)

![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)

![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)

![4-{2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445940.png)

![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445947.png)

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)

![N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6445956.png)

![2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445957.png)

![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)

![4-[4-(3-phenylpropyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6445966.png)

![4-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445978.png)